(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid
Description
(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid is a triazole derivative characterized by a tert-butyl group at the 3-position of the triazole ring and a carboxylic acid moiety attached via a methylene bridge at the 5-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the bulky tert-butyl group) and acidity (pKa ~3–4 for the carboxylic acid). The compound’s applications span medicinal chemistry, agrochemicals, and materials science, often serving as a precursor or pharmacophore in drug design .
Properties
IUPAC Name |
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)7-9-5(10-11-7)4-6(12)13/h4H2,1-3H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROSNWNRLXBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775680 | |
| Record name | (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178744-14-4 | |
| Record name | (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Acetic Acid Functionalization: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The tert-butyl group or other substituents on the triazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Triazole Ring
- 5-(4-tert-Butylphenyl)-1H-1,2,4-triazole-3-acetic Acid (CAS 935553-85-8) Structural Difference: The tert-butyl group is attached to a phenyl ring at the 4-position of the triazole, rather than directly to the triazole ring. Molecular weight (277.32 g/mol) is higher due to the phenyl-tert-butyl combination .
- 2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 2091123-22-5) Structural Difference: A thiophene ring replaces the tert-butyl group at the 3-position. Lower logP (0.8) compared to the tert-butyl analog, indicating reduced lipophilicity .
Functional Group Variations
Triazamate (Ethyl Ester Derivative, CAS 112143-82-5)
- 2-(1H-1,2,4-Triazol-5-yl)acetic Acid Hydrochloride (CAS 1087714-25-7) Structural Difference: No substituents on the triazole ring; carboxylic acid is protonated as a hydrochloride salt. Impact: Higher water solubility (due to ionic form) but reduced membrane permeability. Molecular weight (163.56 g/mol) is significantly lower than the tert-butyl derivative .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid | C9H15N3O2 | 197.24 | ~2.1 | tert-butyl, carboxylic acid | Moderate lipophilicity, acidic |
| 5-(4-tert-Butylphenyl)-1H-1,2,4-triazole-3-acetic acid | C14H19N3O3 | 277.32 | ~3.0 | Phenyl-tert-butyl, carboxylic acid | High steric bulk, aromatic interactions |
| 2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid | C8H7N3O2S | 209.23 | 0.8 | Thiophene, carboxylic acid | Sulfur-mediated electronic effects |
| Triazamate | C13H22N4O3S | 314.40 | ~2.5 | Thioether, ester, carbamoyl | Ester hydrolysis susceptibility |
| 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride | C4H6ClN3O2 | 163.56 | -0.5 | Hydrochloride salt | High solubility, ionic form |
Biological Activity
(3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid, with the CAS number 178744-14-4, is a compound belonging to the class of triazole derivatives. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of (3-tert-Butyl-1H-1,2,4-triazol-5-yl)acetic acid is CHNO, with a molecular weight of approximately 183.21 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 183.21 g/mol |
| LogP | 0.729 |
| PSA (Polar Surface Area) | 78.87 Ų |
The biological activity of (3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tert-butyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.
Enzyme Inhibition
Research indicates that compounds in the triazole family can act as enzyme inhibitors. For instance, studies have shown that (3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid can inhibit certain enzymes involved in metabolic pathways that are crucial for the survival of pathogenic organisms.
Antimicrobial Activity
(3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that this compound exhibited an inhibitory effect on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound also shows promising antifungal properties. It has been particularly effective against Candida species and other fungal pathogens.
Table 2: Antifungal Activity
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of (3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Apoptosis Induction in Cancer Cells
In a study involving MCF-7 cells:
- Concentration Tested: 10 µM to 100 µM
- Observation: Significant increase in apoptotic cells at concentrations above 50 µM.
Results indicated that the compound activates caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
